molecular formula C12H9BrFNO3S B15306738 3-Bromo-4-(4-fluorophenoxy)benzenesulfonamide

3-Bromo-4-(4-fluorophenoxy)benzenesulfonamide

Cat. No.: B15306738
M. Wt: 346.17 g/mol
InChI Key: NJPPITUFXSVFPC-UHFFFAOYSA-N
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Description

3-bromo-4-(4-fluorophenoxy)benzene-1-sulfonamide is an organic compound that features a bromine atom, a fluorophenoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(4-fluorophenoxy)benzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-(4-fluorophenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

3-bromo-4-(4-fluorophenoxy)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, potentially leading to new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-bromo-4-(4-fluorophenoxy)benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-4-(4-fluorophenoxy)benzene: Similar structure but lacks the sulfonamide group.

    4-bromophenyl methyl sulfone: Contains a bromine atom and a sulfone group but lacks the fluorophenoxy group.

Uniqueness

3-bromo-4-(4-fluorophenoxy)benzene-1-sulfonamide is unique due to the presence of both the fluorophenoxy and sulfonamide groups, which can impart specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C12H9BrFNO3S

Molecular Weight

346.17 g/mol

IUPAC Name

3-bromo-4-(4-fluorophenoxy)benzenesulfonamide

InChI

InChI=1S/C12H9BrFNO3S/c13-11-7-10(19(15,16)17)5-6-12(11)18-9-3-1-8(14)2-4-9/h1-7H,(H2,15,16,17)

InChI Key

NJPPITUFXSVFPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)S(=O)(=O)N)Br)F

Origin of Product

United States

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